5-{[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
Description
The compound 5-{[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core. The oxadiazole ring is substituted at position 3 with a 4-ethoxyphenyl group and at position 5 with a methyl group linked to a 4-(1,3-benzodioxol-5-yl)-1,3-thiazole moiety. The benzodioxole and thiazole components may enhance lipophilicity and target affinity, making this compound a candidate for therapeutic applications.
Properties
IUPAC Name |
5-[[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-2-25-15-6-3-13(4-7-15)21-23-19(28-24-21)10-20-22-16(11-29-20)14-5-8-17-18(9-14)27-12-26-17/h3-9,11H,2,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKJGDPZQWUDCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring followed by the introduction of the benzo[d][1,3]dioxole and oxadiazole moieties. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-{[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
5-{[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole has been explored for various scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity has led to investigations into its effects on cellular processes and its use as a biochemical probe.
Medicine: Research has focused on its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: The compound’s chemical properties may be leveraged in the development of new materials or as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 5-{[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may modulate enzyme activity or interfere with signaling pathways, leading to changes in cellular behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule and are analyzed for synthesis, physicochemical properties, and bioactivity.
5-(Chloromethyl)-3-(4-Ethoxyphenyl)-1,2,4-Oxadiazole
Structure: Differs by replacing the benzodioxole-thiazole-methyl group with a chloromethyl substituent. Synthesis: Prepared via nucleophilic substitution or cyclization reactions involving 4-ethoxyphenyl amidoximes and chloroacetyl chloride . Properties: Lower molecular weight (279.73 g/mol) compared to the target compound (estimated ~480 g/mol), likely improving solubility but reducing target specificity. Bioactivity: Not explicitly reported, but chloromethyl groups in oxadiazoles are often intermediates for further functionalization into bioactive derivatives .
3-Azetidin-3-yl-5-(5-Nitro-2-Furyl)-1,2,4-Oxadiazole (Compound 2h)
Structure : Features a nitro-furyl group at position 5 and an azetidine ring at position 3.
Bioactivity : Exhibits potent anti-staphylococcal activity (MIC: <0.5 µg/mL against S. aureus), surpassing comparator drugs like ciprofloxacin .
Mechanism : The nitro group may act as a redox-active moiety, disrupting bacterial electron transport chains. The azetidine ring enhances membrane penetration .
Comparison : The target compound’s benzodioxole-thiazole group may offer broader-spectrum activity but requires empirical validation.
5-[(4-Chlorophenoxy)Methyl]-3-(3-Nitrophenyl)-1,2,4-Oxadiazole
Structure: Substituted with a chlorophenoxy-methyl group and a nitro-phenyl group. Physicochemical Properties: Higher logP (predicted ~3.5) due to nitro and chloro groups, suggesting greater lipophilicity than the target compound .
2-(1,3-Benzodioxol-5-yl)-4-[[5-[(4-tert-Butylphenoxy)Methyl]-4-Prop-2-Enyl-1,2,4-Triazol-3-yl]Sulfanylmethyl]-1,3-Thiazole
Structure: Shares the benzodioxole-thiazole motif but incorporates a triazole-sulfanylmethyl group and a propenyl chain. Molecular Weight: 520.67 g/mol, comparable to the target compound. The tert-butylphenoxy group may enhance metabolic stability . Bioactivity: Not reported, but triazole-thiazole hybrids are frequently explored for antiviral and anticancer properties .
Key Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparison
Discussion
However, its higher molecular weight and logP may limit bioavailability compared to smaller analogs like Compound 2h, which shows exceptional anti-staphylococcal activity . Further studies should explore:
- Synthetic Optimization : Improving yields via microwave-assisted or catalyst-driven methods .
- Bioactivity Screening : Testing against Gram-positive bacteria, cancer cell lines, and neurological targets (e.g., Sigma1 or mGlu5 receptors) .
- SAR Analysis : Systematically varying substituents (e.g., replacing ethoxy with methoxy or fluoro groups) to refine potency .
Biological Activity
The compound 5-{[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a synthetic organic molecule that combines several pharmacologically relevant moieties. This article reviews its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on diverse sources.
Chemical Structure and Properties
- Molecular Formula : C19H12ClN3O3S
- Molecular Weight : 397.8 g/mol
- IUPAC Name : 5-{[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
The biological activity of this compound primarily arises from its interaction with specific molecular targets within biological systems. It is hypothesized to function as an enzyme inhibitor or receptor modulator, influencing various signaling pathways that are crucial in disease processes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
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Anticancer Activity :
- Studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation. For instance, compounds similar to the target molecule have demonstrated effectiveness against leukemia cell lines by inducing apoptosis and cell cycle arrest at specific phases (G0/G1) .
- A related compound displayed IC50 values of approximately 2.32 μM against Mycobacterium tuberculosis (Mtb), indicating potential for antitubercular activity .
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Antimicrobial Properties :
- The thiazole moiety is known for its antimicrobial effects. Compounds containing thiazole rings have been reported to exhibit significant activity against various bacterial strains .
- The presence of the benzodioxole group may enhance the overall antimicrobial efficacy by improving solubility and bioavailability.
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds similar to this compound:
Q & A
Q. How to design a high-throughput screening (HTS) pipeline for derivatives?
- Pipeline Design :
- Library Synthesis : Use automated parallel reactors to generate 50–100 analogs .
- Robotic Assays : Implement 384-well plate formats for enzyme inhibition and cytotoxicity .
- Data Mining : Apply PCA (principal component analysis) to identify clusters of bioactive compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
